Spermatinamine
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Overview
Description
Spermatinamine is a novel alkaloid compound isolated from the Australian marine sponge, Pseudoceratina sp. It features a unique bromotyrosyl-spermine-bromotyrosyl sequence and is known for its bioactive properties, particularly as an inhibitor of isoprenylcysteine carboxyl methyltransferase (ICMT), an enzyme involved in the activation of oncogenic proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of spermatinamine involves the direct acyl substitution of α-hydroxyiminoesters with amine nucleophiles. This method has been optimized to be two steps shorter and more efficient than previously reported sequences . The key transformation in this synthesis is the direct acyl substitution, which allows for the creation of non-symmetrical spermine-based natural products carrying two different bromotyrosine building blocks .
Industrial Production Methods: The efficiency and shorter steps of the new synthesis method make it a promising candidate for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Spermatinamine undergoes various chemical reactions, including acyl substitution and interactions with different nucleophiles. The compound’s structure allows it to participate in complex formation and inhibition reactions, particularly with enzymes like ICMT .
Common Reagents and Conditions: The synthesis of this compound typically involves reagents such as α-hydroxyiminoesters and amine nucleophiles. The reaction conditions are optimized to ensure high yields and efficiency, with a focus on direct acyl substitution .
Major Products Formed: The primary product formed from the synthesis of this compound is the compound itself, characterized by its bromotyrosyl-spermine-bromotyrosyl sequence. This structure is crucial for its bioactive properties and its ability to inhibit ICMT .
Scientific Research Applications
Spermatinamine has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Its most notable application is as an inhibitor of ICMT, making it a potential candidate for anticancer therapies . The compound’s unique structure and bioactivity also make it a valuable tool for studying enzyme inhibition and protein interactions .
Mechanism of Action
Spermatinamine exerts its effects by inhibiting ICMT, an enzyme that catalyzes the carboxyl methylation of oncogenic proteins in the final step of a series of post-translational modifications . By inhibiting ICMT, this compound disrupts the activation of these oncogenic proteins, thereby providing a novel approach to cancer treatment . The molecular targets and pathways involved include the Ras signaling pathway, which is crucial for cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds: Spermatinamine is structurally similar to other polyamine natural products, such as spermine and spermidine . These compounds share a simple polyamine core fragment but differ in their structure-activity relationships and bioactive properties .
Uniqueness: What sets this compound apart from other similar compounds is its unique bromotyrosyl-spermine-bromotyrosyl sequence, which is not found in other polyamines . This unique structure is responsible for its potent inhibition of ICMT and its potential as an anticancer agent .
Conclusion
This compound is a remarkable compound with significant potential in scientific research and medicine. Its unique structure, efficient synthesis, and potent bioactivity make it a valuable tool for studying enzyme inhibition and developing new anticancer therapies. As research continues, this compound may pave the way for new discoveries and advancements in various fields.
Properties
Molecular Formula |
C32H44Br4N6O6 |
---|---|
Molecular Weight |
928.3 g/mol |
IUPAC Name |
(2E)-3-(3,5-dibromo-4-methoxyphenyl)-N-[3-[4-[3-[[(2E)-3-(3,5-dibromo-4-methoxyphenyl)-2-hydroxyiminopropanoyl]amino]propyl-methylamino]butyl-methylamino]propyl]-2-hydroxyiminopropanamide |
InChI |
InChI=1S/C32H44Br4N6O6/c1-41(13-7-9-37-31(43)27(39-45)19-21-15-23(33)29(47-3)24(34)16-21)11-5-6-12-42(2)14-8-10-38-32(44)28(40-46)20-22-17-25(35)30(48-4)26(36)18-22/h15-18,45-46H,5-14,19-20H2,1-4H3,(H,37,43)(H,38,44)/b39-27+,40-28+ |
InChI Key |
HXWPTNCBCMHDQJ-SDOZPZOWSA-N |
Isomeric SMILES |
CN(CCCNC(=O)/C(=N/O)/CC1=CC(=C(C(=C1)Br)OC)Br)CCCCN(CCCNC(=O)/C(=N/O)/CC2=CC(=C(C(=C2)Br)OC)Br)C |
Canonical SMILES |
CN(CCCCN(C)CCCNC(=O)C(=NO)CC1=CC(=C(C(=C1)Br)OC)Br)CCCNC(=O)C(=NO)CC2=CC(=C(C(=C2)Br)OC)Br |
Origin of Product |
United States |
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